
2,3-Dihydroxy-2,3-dihydrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxy-2,3-dihydrobenzoate is conjugate base of 2,3-dihydroxy-2,3-dihydrobenzoic acid. It is a conjugate base of a 2,3-dihydroxy-2,3-dihydrobenzoic acid.
Applications De Recherche Scientifique
Enzymatic Oxidation Studies
2,3-Dihydroxy-2,3-dihydrobenzoate has been studied for its role in enzymatic oxidation processes. For instance, it is oxidized by Pseudomonas fluorescens to α-hydroxymuconic semialdehyde and CO2, providing insights into enzymatic cleavage mechanisms in bacteria (Ribbons & Senior, 1970).
Metabolic Studies
This compound is also a known product in human aspirin metabolism, where it appears in blood plasma and urine following aspirin ingestion (Grootveld & Halliwell, 1988). Its identification and measurement offer valuable insights into drug metabolism in humans.
Bacterial Degradation Pathways
2,3-Dihydroxybenzoate, a precursor in siderophore biosynthesis, has been studied in bacterial degradation pathways. For example, Pseudomonas reinekei utilizes a novel meta-cleavage pathway for its degradation, providing a deeper understanding of bacterial catabolism (Marín, Plumeier, & Pieper, 2012).
Organic Synthesis
The compound is utilized in organic synthesis, such as in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives, indicating its utility in chemical manufacturing (Gabriele et al., 2006).
Role in Iron Uptake
Studies on Escherichia coli have revealed that compounds containing 2,3-dihydroxybenzoic acid and serine play a role in iron uptake, highlighting its importance in microbial nutrition and survival (O'Brien, Cox, & Gibson, 1970).
Propriétés
Nom du produit |
2,3-Dihydroxy-2,3-dihydrobenzoate |
|---|---|
Formule moléculaire |
C7H7O4- |
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/p-1 |
Clé InChI |
INCSWYKICIYAHB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(C(C(=C1)C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



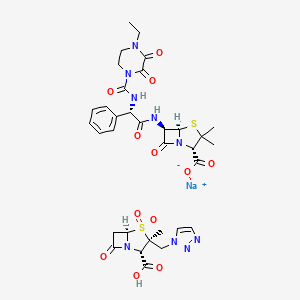
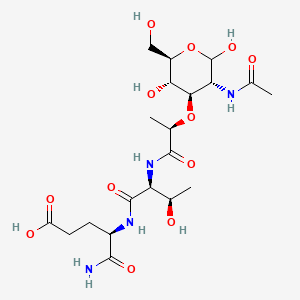





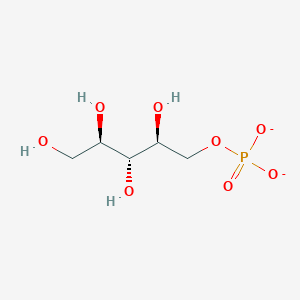
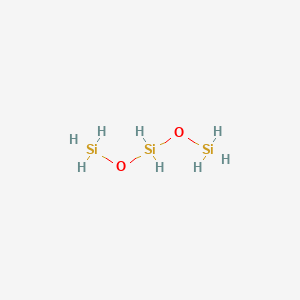
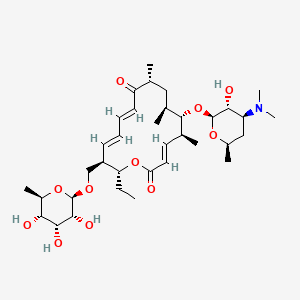

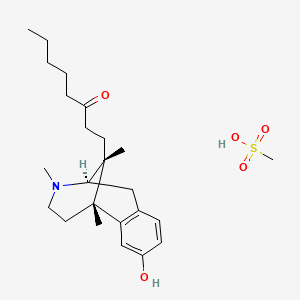

![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl] 10-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1260365.png)